Cas no 169192-93-2 (2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one)
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- 2-bromo-6,7,8,9-tetrahydro-5H-Benzocyclohepten-5-one
- 2-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- 2-bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one
- 7-bromo-1-benzosuberone
- 7-bromo-2,3,4,5-tetrahydrobenzocycloheptan-1-one
- 2-broMo-6.7.8.9-tetrahydrobenzo[7]annulen-5-one
- 2-bromo-benzo[b]cycloheptanone
- XXOUVYNCUSZBHH-UHFFFAOYSA-N
- DTXSID80437234
- AKOS016003865
- SCHEMBL570706
- MFCD06804506
- AS-30418
- SB34183
- SY139449
- Z1269159915
- 169192-93-2
- 5H-Benzocyclohepten-5-one, 2-bromo-6,7,8,9-tetrahydro-
- DA-26760
- CS-0130977
- EN300-110155
- 2-Bromo-6 pound not7 pound not8 pound not9-tetrahydro-benzocyclohepten-5-one
-
- MDL: MFCD06804506
- Inchi: 1S/C11H11BrO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2
- InChI Key: XXOUVYNCUSZBHH-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(CCCCC=2C=1)=O
Computed Properties
- Exact Mass: 237.99900
- Monoisotopic Mass: 237.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 17.07000
- LogP: 2.68810
- Vapor Pressure: Not available
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048867-250mg |
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one |
169192-93-2 | 95% | 250mg |
£126.00 | 2022-03-01 | |
| Fluorochem | 048867-1g |
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one |
169192-93-2 | 95% | 1g |
£316.00 | 2022-03-01 | |
| Fluorochem | 048867-5g |
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one |
169192-93-2 | 95% | 5g |
£945.00 | 2022-03-01 | |
| Alichem | A019096653-5g |
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
169192-93-2 | 97% | 5g |
1,286.25 USD | 2021-06-17 | |
| AstaTech | 21514-0.25/G |
2-BROMO-6,7,8,9-TETRAHYDROBENZOCYCLOHEPTEN-5-ONE |
169192-93-2 | 97% | 0.25g |
$112 | 2023-09-18 | |
| AstaTech | 21514-1/G |
2-BROMO-6,7,8,9-TETRAHYDROBENZOCYCLOHEPTEN-5-ONE |
169192-93-2 | 97% | 1g |
$280 | 2023-09-18 | |
| AstaTech | 21514-5/G |
2-BROMO-6,7,8,9-TETRAHYDROBENZOCYCLOHEPTEN-5-ONE |
169192-93-2 | 97% | 5g |
$840 | 2023-09-18 | |
| Chemenu | CM127719-1g |
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
169192-93-2 | 95+% | 1g |
$327 | 2021-06-17 | |
| Chemenu | CM127719-5g |
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
169192-93-2 | 95+% | 5g |
$1146 | 2021-06-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12795-250mg |
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
169192-93-2 | 97% | 250mg |
¥1659.0 | 2023-09-05 |
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one Suppliers
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
Introduction to 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (CAS No. 169192-93-2)
2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (CAS No. 169192-93-2) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzocycloheptenone class, characterized by a fused benzene ring and a cycloheptene moiety, with a bromine substituent at the 2-position. The presence of this bromine atom makes it a valuable scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.
The structural framework of 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one contributes to its reactivity and potential applications in drug discovery. The cycloheptene ring introduces conformational flexibility, while the benzene ring provides electronic and steric influences that can modulate interactions with biological targets. The bromine substituent is particularly noteworthy, as it serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the introduction of aryl or amino groups into the molecule.
In recent years, there has been growing interest in exploring the pharmacological potential of benzocycloheptenone derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and central nervous system (CNS) disorders. The brominated benzocycloheptenones are of particular interest due to their ability to interact with multiple biological pathways. For instance, studies have suggested that such derivatives may inhibit kinases or modulate G protein-coupled receptors (GPCRs), making them attractive candidates for further development.
One of the most compelling aspects of 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis involving cyclization reactions and halogenation steps. This accessibility allows researchers to explore a wide range of derivatives by introducing different functional groups at strategic positions within the molecule. Such structural diversification is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
The bromine atom in 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one also makes it a valuable intermediate in the synthesis of more complex molecules. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups adjacent to the bromine substituent, generating new scaffolds for drug discovery. Additionally, nucleophilic aromatic substitution (SNAr) reactions can be utilized to replace the bromine with other functional groups such as thiols or amines.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. Benzocycloheptenones have been shown to exhibit diverse biological activities due to their ability to mimic natural product scaffolds and interact with specific binding sites on biological targets. The tetrahydrobenzocycloheptenone core is particularly noteworthy for its structural similarity to several known bioactive molecules, suggesting that derivatives of this class may possess therapeutic potential.
The pharmaceutical industry has increasingly recognized the value of brominated heterocycles as pharmacophores. These compounds often exhibit improved binding affinity and selectivity compared to their non-brominated counterparts. The presence of a bromine atom can also enhance metabolic stability by preventing unwanted side reactions such as dehalogenation or oxidation. These properties make 2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one an attractive starting point for developing novel therapeutics.
In conclusion,2-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one (CAS No. 169192-93-2) represents a promising scaffold for medicinal chemistry research. Its unique structural features and synthetic versatility make it an ideal candidate for generating novel bioactive molecules. As our understanding of biological pathways continues to expand,brominated benzocycloheptenones like this compound are likely to play an increasingly important role in the discovery and development of new drugs.
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